Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate
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Description
Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate is a useful research compound. Its molecular formula is C13H21N3O5 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships, and provides a comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C13H21N3O5 with a molecular weight of 299.32 g/mol. The presence of the oxadiazole and morpholine moieties suggests diverse pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C13H21N3O5 |
Molecular Weight | 299.32 g/mol |
CAS Number | 1461708-33-7 |
Antimicrobial and Antifungal Properties
The oxadiazole moiety is known for its antimicrobial and antifungal activities. Compounds with similar structures have demonstrated efficacy against various pathogens. For instance, derivatives of oxadiazole have been reported to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Oxadiazole Ring : Known for diverse pharmacological activities including antimicrobial and anticancer effects.
- Morpholine Structure : Often associated with neuroprotective effects and improved bioavailability due to its lipophilic nature.
- Tert-butyl Group : Enhances lipophilicity, potentially improving membrane permeability and biological activity .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Tert-butyl 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl | Contains a methoxyphenyl group | Antimicrobial |
1,2,4-Oxadiazole Derivatives | Varies in substituents on the oxadiazole ring | Diverse pharmacological activities |
Morpholine Derivatives | Varies in substituents on morpholine | Neuroprotective effects |
This table illustrates how variations in substituents can significantly influence biological activity.
Synthesis Pathways
The synthesis of this compound typically involves multi-step processes that may include:
- Formation of the oxadiazole ring.
- Introduction of the morpholine moiety.
- Esterification to attach the tert-butyl group.
These steps can be optimized based on specific reaction conditions to enhance yield and purity .
Properties
IUPAC Name |
tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O5/c1-13(2,3)20-12(17)16-5-6-19-7-9(16)11-14-10(8-18-4)21-15-11/h9H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMVISZTBHXGJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=NOC(=N2)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.